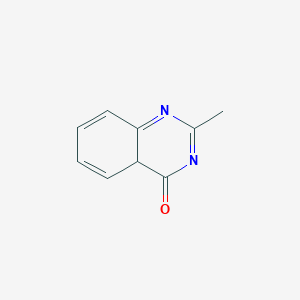

2-methyl-4aH-quinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-methyl-4aH-quinazolin-4-one |

InChI |

InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5,7H,1H3 |

InChI Key |

UUUVGYZBUHMUCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)C2C=CC=CC2=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4ah Quinazolin 4 One and Its Derivatives

Conventional Synthesis Approaches to 2-Methyl-4(3H)-quinazolin-4-one

Conventional methods remain fundamental for the synthesis of 2-methyl-4(3H)-quinazolin-4-one and its derivatives. These approaches typically involve condensation and cyclization reactions using readily available starting materials.

A prevalent and traditional method for synthesizing 2-methyl-4(3H)-quinazolinones begins with anthranilic acid. tandfonline.comnih.gov This process involves a two-step sequence. First, anthranilic acid is treated with acetic anhydride, leading to the formation of an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. orientjchem.orgresearchgate.nettandfonline.com This reaction is typically performed under reflux conditions. tandfonline.comtandfonline.com The resulting benzoxazinone (B8607429) is a crucial intermediate that can then be reacted with various nitrogen nucleophiles, such as ammonia or primary amines, to yield the desired 2,3-disubstituted quinazolin-4-ones. orientjchem.orgnih.gov

For instance, the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with different amines, including hydrazine hydrate, urea, or substituted anilines, under acidic or basic conditions, produces the corresponding 2,3-substituted quinazolin-4-ones in high yields. nih.gov A green chemistry approach has also been explored, utilizing deep eutectic solvents (DES) like choline chloride:urea for the reaction of the benzoxazinone intermediate with amines at elevated temperatures (e.g., 80°C). tandfonline.comtandfonline.com

The general pathway can be summarized as follows:

Formation of Benzoxazinone: Anthranilic acid undergoes thermal cyclization with acetic anhydride to produce 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.net

Formation of Quinazolinone: The isolated benzoxazinone intermediate is subsequently condensed with an amine source (e.g., methylamine, hydrazine hydrate) to furnish the final 2-methyl-3-substituted-quinazolin-4(3H)-one derivative. orientjchem.orgresearchgate.net

| Starting Material | Reagents | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Anthranilic acid | 1. Acetic anhydride (reflux) 2. Amine (e.g., methyl amine) | 2-Methyl-4H-3,1-benzoxazin-4-one | 2,3-Dimethylquinazolin-4(3H)-one | orientjchem.org |

| Anthranilic acid | 1. Acetic anhydride (reflux) 2. Hydrazine hydrate | 2-Methyl-4H-3,1-benzoxazin-4-one | 3-Amino-2-methylquinazolin-4(3H)-one | nih.govresearchgate.net |

| Anthranilic acid | Acetic anhydride, Amine, Choline chloride:urea (DES) at 80°C | 2-Methyl-4H-3,1-benzoxazin-4-one (formed in situ or pre-synthesized) | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.comtandfonline.com |

| Anthranilic acid | Thioacetamide (fusion) | Not specified | 2-Methyl-quinazolin-4-one | scirp.orgscirp.org |

Another cornerstone of conventional quinazolinone synthesis involves the cyclization of 2-aminobenzamide (anthranilamide) derivatives. This approach offers a direct route to the quinazolinone core by constructing the pyrimidine ring onto the pre-existing aminobenzamide structure. The most common variation of this method is the cyclization of 2-aminobenzamides with aldehydes, which proceeds through a 2,3-dihydroquinazolin-4(1H)-one intermediate that is subsequently oxidized to the final quinazolin-4(3H)-one. nih.govrsc.org

Various oxidants and reaction conditions have been developed to facilitate this transformation efficiently. nih.gov Visible light-induced condensation cyclization using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as the oxidant provides a green, metal-free approach to synthesize a variety of quinazolin-4(3H)-ones in good to excellent yields. nih.govrsc.org Other protocols employ orthoesters in the presence of acetic acid, which can be performed under reflux in ethanol or at higher temperatures in a pressure tube for less reactive substrates. nih.gov An efficient, transition-metal-free method involves the one-pot intermolecular annulation of 2-aminobenzamides with thiols. rsc.org

| Co-reactant | Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes | Fluorescein (photocatalyst), TBHP | Visible light, CH₃OH, room temp | 2-Substituted-quinazolin-4(3H)-ones | nih.gov |

| Primary Alcohols | K₂S₂O₈ | Electrolysis, room temp | 2-Substituted-quinazolin-4(3H)-ones | nih.gov |

| Orthoesters | Acetic acid | Ethanol, reflux (78°C) or pressure tube (110°C) | 2-Substituted-quinazolin-4(3H)-ones | nih.gov |

| Aldehydes | Sulfamic acid, then Laccase/DDQ | Aqueous media, air/O₂, ambient temp | 2-Substituted-quinazolin-4(3H)-ones | rsc.orgresearchgate.net |

| Alcohols | α-MnO₂, TBHP | Not specified | 2-Substituted-quinazolin-4(3H)-ones | researchgate.net |

Advanced Synthetic Strategies for Quinazolinone Scaffolds Applicable to 2-Methyl-4aH-quinazolin-4-one

While conventional methods are robust, the demand for more efficient, sustainable, and diverse synthetic routes has spurred the development of advanced strategies. thieme-connect.comresearchgate.net These modern techniques often employ metal catalysis to achieve transformations that are difficult or inefficient under traditional conditions, offering pathways to novel quinazolinone derivatives. scilit.combgu.ac.il

Transition-metal catalysis has emerged as a powerful tool for constructing the quinazolinone scaffold. researchgate.netmssm.edu These methods often involve C-H activation, C-N bond formation, and oxidative cyclization, providing high efficiency and functional group tolerance. benthamdirect.comresearchgate.net

The formation of the crucial C-N bonds in the pyrimidine ring of quinazolinones can be effectively mediated by a variety of transition metals. thieme-connect.comresearchgate.net These catalytic systems enable the coupling of diverse substrates under milder conditions than many conventional methods.

Iron (Fe): Inexpensive and abundant iron salts have been used to catalyze the synthesis of quinazolines. For example, FeCl₂ can catalyze the sp³ C-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimines to produce quinazolines. nih.govmdpi.com Another protocol uses FeBr₂ to catalyze the one-pot reaction of 2-aminobenzyl alcohols and benzylamines under aerobic oxidation. nih.gov

Copper (Cu): Copper catalysts are widely used for C-N bond formation. Ullmann-type coupling reactions, catalyzed by Cu(I), can be used to synthesize quinazolines from 2-bromophenyl methylamines and amides. nih.gov

Cobalt (Co): Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles provides an efficient route to quinazolines under ligand-free conditions. researchgate.netnih.gov

Palladium (Pd): Palladium catalysis is a cornerstone of modern organic synthesis. While the Buchwald-Hartwig amination is a classic example of Pd-catalyzed C-N bond formation, its principles are applied in various intramolecular cyclizations to form heterocyclic systems like quinazolinones. acs.org

| Metal Catalyst | Substrates | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| FeCl₂ | 2-Alkylamino N-H ketimines | Intramolecular C(sp³)-H oxidation/C-N formation | Uses TBHP as oxidant | nih.govmdpi.com |

| FeBr₂ | 2-Aminobenzyl alcohols + Benzylamines | Aerobic oxidative cyclization | Oxygen as the oxidant, one-pot | nih.gov |

| Cu(I) | 2-Bromophenyl methylamines + Amides | Ullmann-type coupling/cyclization | Ligand-free cascade reaction | nih.gov |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols + Nitriles | Dehydrogenative cyclization | Ligand-free, cost-effective catalyst | researchgate.netnih.gov |

Metal catalysts are frequently employed to facilitate oxidative cyclization reactions, where the formation of the heterocyclic ring is coupled with an oxidation step. nih.govresearchgate.net This strategy avoids the need to pre-oxidize starting materials and often uses environmentally benign oxidants like molecular oxygen. For instance, the aerobic oxidative cyclization of 2-aminobenzamides and primary alcohols can be achieved without transition metals, but numerous protocols utilize catalysts like Pd, Pt, and Ir to circumvent issues of excessive oxidation seen with stoichiometric oxidants. nih.gov Iron-catalyzed C(sp³)-H oxidation followed by cyclization is another example of this powerful strategy. nih.gov These methods are characterized by their high efficiency and the ability to construct complex molecules in a single step from simple precursors. nih.govresearchgate.net

Metal-Catalyzed Syntheses

Other Metal-Catalyzed Transformations (e.g., cross-coupling)

Transition metal catalysis offers powerful tools for the synthesis and functionalization of the quinazolinone scaffold. rsc.org These methods have become effective alternatives to traditional condensation procedures. rsc.org Catalytic systems based on palladium, copper, rhodium, and iron have been extensively developed for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, 2-arylquinazolin-4(3H)-ones can be synthesized from 2-aminobenzamides, aryl halides, and tert-butyl isocyanide. mdpi.com This reaction tolerates a range of substituents on the aryl halides, although electron-donating groups generally lead to higher yields. mdpi.com Palladium catalysis is also employed in intramolecular C-H arylation to create fused quinazolinone systems, such as the natural alkaloid Rutaecarpine. chim.it Furthermore, palladium catalysts facilitate C-H activation for direct functionalization, such as acetoxylation and methoxylation of 2-aryl-4-quinazolinones. chim.it

Copper-catalyzed reactions provide an economical and practical alternative for quinazolinone synthesis. researchgate.net Methods include the domino synthesis of quinazolinones from α-amino acids and the reaction of 2-halobenzoic acids with amidines. researchgate.net Copper catalysts are also effective in cascade amination reactions to produce N‑arylbenzimidazoquinazolinones. chim.it

Rhodium(III) has been used to catalyze the intermolecular C-H amination of 2-arylquinazolin-4(3H)-ones, leading to diaminated products. chim.it Iridium-catalyzed processes have been developed for one-pot syntheses involving hydrogen transfer reactions. researchgate.netosi.lv These reactions can convert primary alcohols and o-aminobenzamides into quinazolinones. researchgate.net

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Cross-Coupling / C-H Activation | 2-Aminobenzamides, Aryl Halides | Forms 2-arylquinazolinones; tolerates various functional groups. | mdpi.com |

| Copper (Cu) | Domino Reaction / Cascade Amination | 2-Halobenzoic acids, Amidines | Economical and practical for C-N bond formation. | researchgate.net |

| Rhodium (Rh) | C-H Amination | 2-Arylquinazolin-4(3H)-ones | Allows for direct introduction of amino groups onto the aryl substituent. | chim.it |

| Iridium (Ir) | Hydrogen Transfer | o-Aminobenzamides, Alcohols | Enables one-pot oxidative cyclization. | researchgate.net |

| Iron (Fe) | Cascade Synthesis | 2-Aminobenzyl alcohols, Benzylamines | Utilizes aerobic oxidative conditions. | mdpi.com |

Green Chemistry Approaches to Quinazolinone Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic routes for quinazolinone derivatives. nih.govdntb.gov.ua These approaches aim to reduce the use of hazardous materials, improve energy efficiency, and utilize renewable resources. nih.gov Key strategies include the use of eco-friendly solvents, microwave and ultrasonic technologies, electrochemical methods, and solvent-free or catalyst-free conditions. nih.govfrontiersin.org

Deep Eutectic Solvents (DES) in Synthesis

Deep eutectic solvents (DESs) have emerged as environmentally benign reaction media for organic synthesis. nih.govresearchgate.net These solvents are typically composed of a mixture of a hydrogen bond donor (e.g., tartaric acid, urea) and a hydrogen bond acceptor (e.g., choline chloride), forming a liquid with a melting point significantly lower than its individual components. nih.gov DESs offer advantages such as low toxicity, biodegradability, high solvation capacity, and ease of preparation. nih.govresearchgate.net

For the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives, a two-step reaction has been performed using a choline chloride:urea deep eutectic solvent. tandfonline.comresearchgate.net In this method, a benzoxazinone intermediate is first synthesized conventionally and then reacted with various amines in the DES to yield the final products. tandfonline.comresearchgate.net Studies have shown that basic DESs, like choline chloride:urea (1:2), can act as both the solvent and catalyst, giving the best yields in the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates. nih.gov The effectiveness of DESs is often pH-dependent, with basic DESs showing higher efficacy for these transformations. nih.gov

| DES Composition (Molar Ratio) | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Choline chloride:Urea (1:2) | Synthesis of 2-methyl-3-substituted quinazolinones | Acts as both solvent and catalyst; highly effective basic medium. | tandfonline.comnih.gov |

| L-(+)-Tartaric acid:Choline chloride | Synthesis of bis-quinazolin-4-ones | Recyclable, eco-friendly, and suitable for sonochemical methods. | nih.gov |

| L-(+)-Tartaric acid:N,N'-dimethylurea (3:7) | Cyclization with aldehydes | Effective for producing high yields of spirodihydroquinazolins. | researchgate.net |

| Choline chloride:Malonic acid | Synthesis of 2,3-dihydroquinazolin-4(1H)one | Acts as an effective catalyst. | researchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has become a popular and efficient energy source for promoting chemical reactions, significantly reducing reaction times from hours to minutes and often increasing product yields. sci-hub.catnih.gov This technique is a cornerstone of green chemistry, particularly for the synthesis of heterocyclic compounds like quinazolinones. sci-hub.cat

A green and rapid method for synthesizing quinazolinone derivatives involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. sci-hub.cat This represents the first report of iron-catalyzed C-N coupling in an aqueous medium for synthesizing N-heterocyclic compounds. sci-hub.cat Microwave heating has also been employed in the one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester. tandfonline.comresearchgate.net

Furthermore, solvent-free microwave-assisted synthesis has been developed. Antimony (III) trichloride (SbCl₃) has been shown to be an effective catalyst (1 mol%) for the condensation of anthranilamide with various aldehydes or ketones under microwave irradiation, producing quinazolin-4(3H)-one derivatives in excellent yields within minutes. researchgate.net Similarly, benzoxazinones or a mixture of anthranilic acid and orthoesters can be condensed with ammonium acetate under solvent-free microwave conditions to yield 2-substituted quinazolin-4(3H)-ones. scilit.com

Electrochemical Methods

Electrochemistry has recently been recognized as a sustainable and powerful tool for organic synthesis, using electrons as a clean reagent to generate radical intermediates. acs.orgrsc.org This approach allows for redox transformations under mild, neutral conditions without the need for metallic catalysts or chemical oxidants, aligning perfectly with green chemistry principles. acs.orgnih.gov

Anodic oxidation provides a direct route for synthesizing quinazolinones. One method involves the electrochemical C(sp³)-H amination/C-N cleavage, which can be carried out in aqueous media to afford high yields of the desired products. nih.gov In this process, readily available amines serve as a carbon source, and the reaction proceeds at a platinum plate electrode. nih.gov Another electrochemical approach transforms 1,2,4-oxadiazolines into quinazolinone derivatives through a selective N-O bond cleavage at a controlled oxidation potential. acs.org

Electrosynthesis can also be applied to multi-component reactions. A one-pot, three-component reaction using isatoic anhydride, styrene, and a hydrochloride amine has been developed to synthesize quinazolinone derivatives without metal catalysts or oxidizing agents. acs.org This method is noted for its use of accessible raw materials, simple operation, and high atomic efficiency. acs.org

Solvent-Free and Catalyst-Free Conditions

Synthesizing quinazolinones under solvent-free and catalyst-free conditions represents a highly desirable green chemistry protocol, as it minimizes waste and simplifies product purification. nih.govnih.gov These reactions are often promoted by alternative energy sources like thermal heating or ultrasonic irradiation. nih.govnih.gov

An environmentally benign, atom-economic protocol has been developed for the coupling of 2-methyl quinazolinones with isatins to produce schizocommunin derivatives. nih.gov The optimal conditions involved heating the neat reaction mixture at 180°C, which resulted in excellent yields (up to 97%) without the need for any solvent or catalyst. nih.gov

Ultrasonic irradiation is another effective technique for promoting solvent- and catalyst-free reactions. nih.gov A one-pot condensation of anthranilic acid, acetic anhydride, and various primary amines under ultrasonic waves affords 3-substituted 2-methyl quinazoline-4(3H)-one derivatives in excellent yields. nih.gov This method is advantageous due to its high yields, significantly shorter reaction times, and easier work-up procedures compared to traditional methods. nih.gov A catalyst-free synthesis of 2-methyl-3-substituted quinazolin-4(3H)-one derivatives has also been achieved by reacting 2-methyl-4H-3,1-benzoxazi-4-one with amino-containing moieties, where reaction optimization relied solely on the choice of solvent and temperature. orientjchem.org

Multi-component Reactions (MCRs) for the Quinazolinone Core

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. mdpi.comnih.gov This approach is valued for its high efficiency, mild reaction conditions, and the ability to rapidly generate diverse and complex molecular scaffolds, making it a powerful tool for constructing the quinazolinone core. mdpi.comnih.gov

Various MCRs have been developed using isatoic anhydride as a key starting material. frontiersin.org For example, a one-pot reaction of isatoic anhydride, aldehydes, and various nitrogen sources (such as ammonium carbonate or amines) in an aqueous medium can deliver quinazolinone derivatives in good yields. frontiersin.org

The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of polycyclic quinazolinones. nih.gov In one approach, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation. nih.gov An alternative protocol uses cyanamide as the amine component in the Ugi-4CR, followed by a radical-induced cyclization to construct the final polycyclic structure. nih.gov These MCR-based strategies provide efficient pathways to biologically interesting compounds in very few steps. nih.gov

| Reaction Type | Key Starting Materials | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Domino Multi-component Reaction | Isatoic anhydride, Aldehydes, Nitrogen source (e.g., ammonium carbonate) | Triethanolamine (TEOA) / Aqueous medium | Eco-friendly, one-pot synthesis in water. | frontiersin.org |

| Ugi-4CR followed by Pd-catalyzed annulation | 2-Isocyanobenzonitrile, Aldehyde, Ammonia, Carboxylic acid | Two-step protocol | Rapid synthesis of diverse polycyclic quinazolinones. | nih.gov |

| Ugi-4CR followed by radical cyclization | 2-Isocyanobenzonitrile, Aldehyde, Cyanamide, Carboxylic acid | AIBN/tributyltin hydride | Unprecedented use of cyanamide in Ugi-4CR for quinazolinone synthesis. | nih.gov |

| Ruthenium-Catalyzed MCR | 2-Aminobenzonitriles, Aliphatic alcohol, Water | Ruthenium catalyst | Utilizes readily available 2-aminobenzonitriles. | mdpi.com |

Cascade and Tandem Reactions

Cascade and tandem reactions represent an efficient and atom-economical approach for the synthesis of complex molecules like this compound and its derivatives from simple precursors in a single operation. These processes, which involve two or more sequential bond-forming events without the isolation of intermediates, have gained significant attention in organic synthesis.

One notable example is the one-pot acceptorless dehydrogenative coupling of primary alcohols with o-aminobenzamides to furnish quinazolin-4(3H)-ones. In a specific application of this methodology, 2-methyl-4(3H)-quinazolinone was synthesized from o-aminobenzamide and ethanol. researchgate.net This reaction is catalyzed by a simple nickel(II) catalyst, [Ni(MeTAA)], which features a tetraaza macrocyclic ligand. acs.org The process is environmentally benign as it avoids the use of stoichiometric oxidants and instead generates hydrogen gas as the only byproduct.

Another innovative approach involves a photocatalytic one-pot synthesis. The biologically active compound 2-methyl-4(3H)-quinazolinone has been synthesized in a single step with a 45% yield using ethanol as the C2 source. researchgate.net This reaction is facilitated by a platinum-based photocatalyst, Ptpop-BF2-IV, under nitrogen. researchgate.net Such photocatalytic methods offer a mild and efficient alternative to traditional thermal conditions.

Furthermore, visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes provides a green and straightforward route to quinazolin-4(3H)-ones. nih.gov While this method is general for a variety of quinazolinones, it is applicable to the synthesis of 2-methyl derivatives by selecting the appropriate aldehyde. The reaction employs fluorescein as a photocatalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and notably proceeds without the need for a metal catalyst. nih.gov

The following table summarizes key aspects of these cascade and tandem reactions for the synthesis of 2-methyl-4(3H)-quinazolinone and its derivatives.

| Catalyst/Promoter | Reactants | Key Features | Yield (%) | Reference |

| [Ni(MeTAA)] | o-Aminobenzamide, Ethanol | Acceptorless dehydrogenative coupling, environmentally benign | High | acs.org |

| Ptpop-BF2-IV | o-Aminobenzamide, Ethanol | Photocatalytic one-pot synthesis | 45 | researchgate.net |

| Fluorescein/TBHP | 2-Aminobenzamide, Acetaldehyde | Visible light-induced, metal-free | Good to Excellent | nih.gov |

Functionalization Strategies of the 2-Methyl Group for Derivative Synthesis

The 2-methyl group of the quinazolin-4-one core is a reactive handle that allows for a variety of functionalization reactions, paving the way for the synthesis of a diverse library of derivatives. The acidity of the protons on the 2-methyl group, enhanced by the adjacent electron-withdrawing imine nitrogen, is a key factor in its reactivity.

Condensation with Aldehydes: A common and straightforward functionalization is the Knoevenagel-type condensation with various aldehydes to yield 2-styryl derivatives. scispace.com This reaction is typically carried out by refluxing the 2-methyl-4(3H)-quinazolinone with an aromatic or heteroaromatic aldehyde in a suitable solvent like glacial acetic acid. scispace.com This strategy has been extensively used to synthesize a wide range of 2-alkenyl-substituted quinazolinones.

Oxidation: The 2-methyl group can be oxidized to a formyl group (CHO), providing a versatile intermediate for further modifications. scispace.com A common oxidizing agent for this transformation is selenium dioxide (SeO2). The resulting 4(3H)-quinazolinone-2-carboxaldehydes can then be used to synthesize derivatives containing azomethine, oxazolone, or imidazolidine moieties at the 2-position. scispace.comresearchgate.net

Bromination: The methyl group can also undergo radical bromination to afford a bromomethyl derivative. scispace.com This brominated intermediate is a valuable precursor for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups by reacting with various nucleophiles. scispace.com

Mannich-type Reactions: The active methyl group can participate in Mannich-type reactions. For instance, a domino quinazolinone-amidine rearrangement can be initiated by a Mannich-type condensation, leading to the formation of ring-fused mackinazolinones.

The table below outlines the primary strategies for the functionalization of the 2-methyl group in 2-methyl-4(3H)-quinazolinone.

| Reaction Type | Reagents | Product Type | Reference |

| Condensation | Aromatic/Heteroaromatic aldehydes, Glacial acetic acid | 2-Styryl derivatives | scispace.com |

| Oxidation | Selenium dioxide (SeO2) | 4(3H)-Quinazolinone-2-carboxaldehydes | scispace.comresearchgate.net |

| Bromination | Bromine | 2-Bromomethyl derivatives | scispace.com |

Pharmacological Activities and Biological Targets of 2 Methyl 4ah Quinazolin 4 One Derivatives

Anticancer and Antiproliferative Activities

The quinazoline (B50416) nucleus is a core component of many antitumor drugs, and derivatives of 2-methyl-4aH-quinazolin-4-one are no exception. Their anticancer effects are often attributed to their ability to interfere with critical cellular processes required for tumor growth and survival, such as cell signaling, DNA replication, and cell division.

Inhibition of Kinase Enzymes (e.g., Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Tyrosine Kinases)

A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the inhibition of protein kinases, particularly tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. scirp.orgnih.govresearchgate.net Overexpression or mutation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a hallmark of many cancers. nih.govnih.gov

Several 4-anilinoquinazoline derivatives have been developed as potent inhibitors of these kinases. nih.govresearchgate.net By competing with ATP for the binding site in the kinase domain, these compounds block downstream signaling pathways, thereby inhibiting tumor growth. nih.gov For instance, certain quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against EGFR and HER2. nih.gov One study reported derivatives with IC50 values for EGFR inhibition as low as 0.097 ± 0.019 µM, comparable to the positive control erlotinib (IC50 = 0.056 ± 0.012 µM). nih.gov The same study found compounds with strong HER2 inhibition, with an IC50 of 0.112 ± 0.016 µM. nih.gov Molecular docking studies have revealed that these compounds can act as ATP-competitive type-I inhibitors against EGFR, interacting with key residues in the DFG motif of the ATP-binding site. nih.gov Another series of isoquinoline-tethered quinazoline derivatives showed enhanced selectivity for HER2 over EGFR, with some compounds exhibiting a 7- to 12-fold improvement in selectivity compared to lapatinib. nih.gov

| Compound Series | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative 2i | EGFR | 0.097 ± 0.019 | nih.gov |

| Quinazolin-4(3H)-one derivative 2h | EGFR | 0.102 ± 0.014 | nih.gov |

| Quinazolin-4(3H)-one derivative 3h | EGFR | 0.128 ± 0.016 | nih.gov |

| Quinazolin-4(3H)-one derivative 3g | HER2 | 0.112 ± 0.016 | nih.gov |

| Quinazolin-4(3H)-one derivative 2i | HER2 | 0.128 ± 0.024 | nih.gov |

| Quinazolin-4(3H)-one derivative 3f | HER2 | 0.132 ± 0.014 | nih.gov |

Modulation of DNA Repair Enzymes (e.g., Dihydrofolate Reductase (DHFR), Thymidylate Synthase, RecQ Helicases, Poly-(ADP-ribose) Polymerase (PARP))

Another significant strategy for cancer therapy involves targeting enzymes essential for DNA synthesis and repair. Derivatives of this compound have shown potent inhibitory activity against such enzymes.

Dihydrofolate Reductase (DHFR) is a crucial enzyme in the synthesis of purines and pyrimidines, which are the building blocks of DNA. Inhibition of DHFR leads to a depletion of these precursors, thereby halting DNA replication and cell proliferation. scirp.orgresearchgate.net Several quinazolinone derivatives have been identified as effective DHFR inhibitors. scirp.orgresearchgate.netnih.gov For example, a study on 2-mercapto-quinazolin-4-one analogs found compounds with remarkable DHFR inhibitory activity, with IC50 values as low as 0.03 µM, which is more potent than the well-known DHFR inhibitor methotrexate (IC50 = 0.08 µM). nih.gov

Poly-(ADP-ribose) Polymerase (PARP) is an enzyme critical for the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells that already have defects in other DNA repair pathways (like BRCA mutations) can lead to cell death through a concept known as synthetic lethality. One of the most potent early PARP inhibitors identified was 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), which has an IC50 of 400 nM. researchgate.net More recent research has focused on synthesizing new quinazolinone derivatives that exhibit significant inhibitory effects on the PARP enzyme. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Beyond enzymatic inhibition, this compound derivatives can induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. nih.govmdpi.comnih.govmdpi.com

Studies have shown that these compounds can trigger apoptosis through various mechanisms. mdpi.com A novel quinazoline derivative, 04NB-03, was found to induce apoptosis in hepatocellular carcinoma cells by causing an accumulation of endogenous reactive oxygen species (ROS). nih.gov Other derivatives have been shown to arrest the cell cycle at different phases. For example, some compounds cause cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis. mdpi.comnih.gov Another study on a 2-sulfanylquinazolin-4(3H)-one derivative demonstrated that it arrested the cell cycle in the S phase in HepG2 cells and induced both early and late apoptosis. mdpi.com This was associated with the upregulation of pro-apoptotic genes like caspase-3, caspase-9, and Bax, and the downregulation of the anti-apoptotic gene Bcl-2. mdpi.com

Activity against Specific Cancer Cell Lines (e.g., MCF-7, A549, SKBR3)

The antiproliferative effects of this compound derivatives have been demonstrated against a variety of human cancer cell lines.

MCF-7 (Human Breast Adenocarcinoma): This cell line is frequently used to test potential anticancer agents. Numerous studies have reported the cytotoxic activity of quinazolinone derivatives against MCF-7 cells. For instance, a series of morpholine-substituted quinazolines showed significant activity, with compound AK-10 displaying an IC50 value of 3.15 ± 0.23 µM. nih.govrsc.org Other studies have also found derivatives with potent activity against MCF-7 cells, with IC50 values in the low micromolar range. scirp.orgresearchgate.netnih.gov

A549 (Human Lung Carcinoma): Derivatives have also shown efficacy against lung cancer cells. The same study on morpholine-substituted quinazolines found that compound AK-10 had an IC50 of 8.55 ± 0.67 µM against A549 cells. nih.govrsc.org

SKBR3 (Human Breast Cancer, HER2-positive): Given their activity as HER2 inhibitors, it is expected that these derivatives would be effective against HER2-overexpressing cancer cells like SKBR3. Research on isoquinoline-tethered quinazoline derivatives demonstrated enhanced anti-proliferative effects against HER2-dependent SKBR3 cells. nih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 19 (phenyl thiosemicarbazide derivative) | MCF-7 | 13.46 | scirp.org |

| Compound 3j | MCF-7 | 0.20 ± 0.02 | nih.gov |

| Compound AK-10 (morpholine substituted) | MCF-7 | 3.15 ± 0.23 | nih.gov |

| Compound AK-3 (morpholine substituted) | MCF-7 | 6.44 ± 0.29 | nih.gov |

| Compound AK-10 (morpholine substituted) | A549 | 8.55 ± 0.67 | nih.gov |

| Compound AK-3 (morpholine substituted) | A549 | 10.38 ± 0.27 | nih.gov |

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria. ijbpsa.comsemanticscholar.orgbiomedpharmajournal.orgresearchgate.netbohrium.comnih.govfrontiersin.org

Antibacterial Spectrum and Mechanisms (e.g., against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)

These compounds have been tested against both Gram-positive and Gram-negative bacteria. Studies have shown that the substitution of a methyl group on the quinazolinone ring can enhance antibacterial activity. ijbpsa.comsemanticscholar.org One study found that 2-methyl-4(3H)-quinazolinone had higher activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa compared to its non-methylated counterpart. ijbpsa.comsemanticscholar.orgbohrium.com

The mechanism of antibacterial action for some quinazolinone derivatives has been linked to the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. rsc.orgmdpi.com By inhibiting this enzyme, the compounds prevent the bacterial DNA from being properly supercoiled, leading to cell death. eco-vector.com Some synthesized quinazolin-4(3H)-one derivatives bearing hydrazone or formyl-pyrazole moieties showed potent inhibition of E. coli DNA gyrase with IC50 values ranging from 3.19 to 4.17 µM. mdpi.com

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC). For instance, certain 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one derivatives showed significant activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa with MIC values ranging from 6–9 mg/mL. researchgate.net

| Compound Series | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2-Methyl-4(3H)-quinazolinone | Escherichia coli | Higher activity than non-methylated analog | ijbpsa.comsemanticscholar.org |

| 2-Methyl-4(3H)-quinazolinone | Klebsiella pneumoniae | Higher activity than non-methylated analog | ijbpsa.comsemanticscholar.org |

| 2-Methyl-4(3H)-quinazolinone | Pseudomonas aeruginosa | Higher activity than non-methylated analog | ijbpsa.comsemanticscholar.org |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one derivatives | Staphylococcus aureus | MIC: 6–9 mg/mL | researchgate.net |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one derivatives | Klebsiella pneumoniae | MIC: 6–9 mg/mL | researchgate.net |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one derivatives | Pseudomonas aeruginosa | MIC: 6–9 mg/mL | researchgate.net |

Antifungal Spectrum and Mechanisms

Derivatives of this compound have demonstrated a broad spectrum of antifungal activities against various fungal strains. Researchers have synthesized and evaluated numerous analogs, revealing that substitutions on the quinazolinone core play a crucial role in their efficacy. For instance, a series of 3-alkylquinazolin-4-one derivatives showed varied antifungal activity against three plant fungi at a concentration of 50 μg/mL in vitro. nih.gov Among these, 6-bromo-3-propylquinazolin-4-one was identified as having particularly good antifungal activity. nih.gov

Hybrid molecules incorporating other heterocyclic moieties have also been explored. Ten new quinazolin-4(3H)-one derivatives hybridized with 1,3,4-oxadiazole or 1,2,4-triazole were synthesized and tested against species of Candida and Aspergillus. tandfonline.com The study determined the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) for these compounds. tandfonline.com Notably, compound 6b showed better effects against Candida albicans, Aspergillus fumigatus, and Aspergillus niger, while compound 5a was more effective against Candida glabrata. tandfonline.com

Another study focused on 6-iodoquinazolin-4(3H)-one derivatives, which were screened against a panel of fungi including Candida albicans, Saccharomyces cerevisiae, Aspergillus fumigatus, Aspergillus niger, Fusarium oxysporum, and Alternaria alternata. tandfonline.com The fungicidal activities were evaluated by measuring the inhibition zones at concentrations of 1 and 0.5 mg/disk. tandfonline.com Similarly, the synthesis of 2,3,6-trisubstituted quinazolin-4-one derivatives was reported, with their antifungal activity tested against A. niger and C. albicans at a concentration of 50 µg/mL. biomedpharmajournal.org

Antifungal Activity of this compound Derivatives

| Compound/Derivative Series | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 6-bromo-3-propylquinazolin-4-one | F. oxysporum, Valsa mali, Gibberella zeae | Displayed strong in vitro antifungal activity on hyphal growth. | nih.gov |

| Quinazolinone-1,2,4-triazole hybrid (6b) | Candida albicans, Aspergillus fumigatus, Aspergillus niger | Showed better antifungal effects compared to other synthesized hybrids. | tandfonline.com |

| Quinazolinone-1,3,4-oxadiazole hybrid (5a) | Candida glabrata | Demonstrated better effects against this specific Candida species. | tandfonline.com |

| 6-Iodoquinazolin-4(3H)-one derivatives | C. albicans, S. cerevisiae, A. fumigatus, A. niger, F. oxysporum, A. alternata | Screened for fungicidal activities by measuring inhibition zones. | tandfonline.com |

| 2,3,6-Trisubstituted Quinazolin-4-ones | Aspergillus niger, Candida albicans | Evaluated for antifungal activity at a concentration of 50 µg/mL. | biomedpharmajournal.org |

Antitubercular Potential

The quinazolinone scaffold is a promising framework in the search for new treatments against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. nih.gov Various derivatives have shown significant in vitro activity against the Mtb H37Rv strain. researchgate.nethilarispublisher.com

A study involving the synthesis of 53 quinazolinone-based compounds revealed selective efficacy against M. tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL. nih.gov This activity was notably preserved against drug-resistant strains. nih.gov Molecular docking studies from this research suggested that these compounds might act via a novel allosteric binding site in the mycobacterial penicillin-binding protein 1A (PonA1). nih.gov

In another investigation, a series of 2,3-disubstituted quinazolinones were synthesized and evaluated for their antitubercular activity using the microplate Alamar blue assay (MABA) method. dovepress.com Compounds featuring amido, thioamido, and guanidino groups at the 3-position of the quinazolinone nucleus showed MIC values ranging from 6.25 to 100 μg/mL. dovepress.com Further research on 2-methyl quinazolin-4(3H)-one derivatives tethered to S-substituted-1,3,4-thiadiazole-thiol analogs was designed to target the Mtb enoyl acyl carrier protein reductase (InhA). researchgate.net

Quinazolinone-triazole hybrids have also emerged as potent antitubercular agents, with one compound, 3if , displaying an MIC of 0.78 μg/mL, which is more potent than the first-line drug Ethambutol and comparable to Rifampicin. acs.org A series of [2-phenyl-3-[(E)-(1- phenylethylidene)amino]quinazolin-4(3H)-one] derivatives also showed good results at a concentration of 100µg/ml when compared with standard drugs like Isoniazid and Rifampicin. ijprajournal.com

Antitubercular Activity of this compound Derivatives

| Compound/Derivative Series | Target/Strain | Activity (MIC) | Key Findings | Reference |

|---|---|---|---|---|

| Novel Quinazolinone Derivatives | Mycobacterium tuberculosis (including drug-resistant strains) | As low as 6.25 μg/mL | Activity preserved against resistant strains; potential allosteric inhibition of PonA1. | nih.gov |

| 2,3-Disubstituted Quinazolinones | Mycobacterium tuberculosis | 6.25 - 100 μg/mL | Amido, thioamido, and guanidino groups at position 3 appear necessary for activity. | dovepress.com |

| Quinazolinone-triazole hybrid (3if) | Mycobacterium tuberculosis | 0.78 μg/mL | More potent than Ethambutol and comparable to Rifampicin. Active compounds were non-toxic in vitro. | acs.org |

| 2-(2-chlorophenyl) quinazolin-4(3H)-one derivatives | M. tuberculosis H37Rv | Active at 0.2 - 3.125 µg/ml | Compounds with unsubstituted, 2-methyl, and 4-methyl phenyl substituents showed significant activity. | hilarispublisher.com |

| [2-phenyl-3-[(E)-(1- phenylethylidene)amino]quinazolin-4(3H)-one] derivatives | Mycobacterium tuberculosis | Active at 100 µg/ml | Showed good results compared to standard drugs; one compound was sensitive at 50 µg/ml. | ijprajournal.com |

Anti-inflammatory and Analgesic Activities

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. nih.gov A study involving novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones reported that all tested compounds showed considerable high to moderate anti-inflammatory activities, which lasted for 12 hours, in a carrageenan-induced hind paw edema test. nih.gov

Another study synthesized quinazolinone derivatives linked through aniline derivatives and evaluated their in-vivo anti-inflammatory activity using the Carrageenan induced paw inflammatory model. fabad.org.tr The results indicated that compounds QA-2 (with a 2-methyl substitution) and QA-6 (with a 2,4-dinitro substitution) exhibited good anti-inflammatory activity, with percentage reduction of volume (%ROV) of 82.75% and 81.03%, respectively, after 4 hours. fabad.org.tr This suggests that specific substitutions on the aromatic ring at the 3-position are favorable for anti-inflammatory effects. fabad.org.tr

Similarly, a series of 2,4,6-trisubstituted-quinazoline derivatives were screened for analgesic and anti-inflammatory activity. nih.gov Thirteen compounds from this series showed significant anti-inflammatory activity, and seven compounds demonstrated a combined ability to inhibit both pain and inflammation. nih.gov The research on novel benzoxazin-4-one and quinazolinone derivatives also confirmed these dual activities. mongoliajol.info A benzoxazinone-diclofenac hybrid, compound 3d , emerged as a lead molecule with potent anti-inflammatory (62.61% inhibition) and analgesic (62.36% protection) activities. mongoliajol.info

Enzyme Inhibition (e.g., Cyclooxygenase-2 (COX-2), 15-Lipoxygenase (15-LOX))

The anti-inflammatory mechanism of quinazolinone derivatives often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Computational and experimental studies have begun to elucidate these interactions.

Research on novel quinazoline-4(3H)-one-2-carbothioamide derivatives identified compounds with potent anti-inflammatory activity. rsc.org Molecular docking studies suggested that these compounds are potent inhibitors of Toll-like receptor 4 (TLR4) signaling. rsc.org The study highlighted the importance of a thioamide linker and specific halogen substituents on the phenyl ring for potent activity. rsc.org For example, compounds 8d (4-Cl), 8g (4-Br), and 8k (4-CF3) were identified as particularly effective. rsc.org Replacing the thioamide in compound 8k with an amide resulted in an 83-fold decrease in nitric oxide (NO) inhibitory potency, underscoring the critical role of the thioamide group in forming stabilizing hydrogen bonds within the receptor target. rsc.org While direct inhibition data for COX-2 and 15-LOX by 2-methyl derivatives is specific, the broader class of quinazolinones is known to target these inflammatory enzymes.

Antiviral Activities (including Anti-HIV)

The quinazolinone scaffold has been identified as a versatile nucleus for the development of antiviral agents, including those active against Human Immunodeficiency Virus (HIV). hakon-art.com A series of novel 2,3-diaryl-4-quinazolinone derivatives were synthesized and evaluated for anti-HIV-1 activity. nih.gov Most of the compounds showed efficacy against HIV-1 replication, with compound 9c exhibiting the highest activity with an EC50 value of 37 μM. nih.gov Docking studies suggested these compounds can interact with key residues in the active site of HIV-1 integrase. nih.gov

Other studies have explored substitutions at various positions of the quinazolinone ring. For instance, 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and screened for in vitro antiviral activity against HIV-1 and HIV-2. indexcopernicus.com While all synthesized compounds exhibited some level of cytotoxicity in MT-4 cells, they did not show significant anti-HIV activity. indexcopernicus.comjst.go.jp However, one study found that compound 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one provided 15% maximum protection against the replication of HIV-1. hakon-art.com

Beyond HIV, these derivatives have shown a broader antiviral spectrum. A series of tri-substituted quinazolinone compounds exhibited potent antiviral activities against both Zika virus (ZIKV) and Dengue virus (DENV). nih.gov Compounds 22 , 27 , and 47 showed broad and potent activities with EC50 values as low as 86 nM and no significant cytotoxicity. nih.gov Furthermore, certain quinazoline urea analogues have been found to inhibit influenza A (H1N1, H3N2), influenza B, Coxsackie virus B4, and Respiratory syncytial virus. researchgate.net

Antiviral Activity of this compound Derivatives

| Compound/Derivative Series | Virus Target | Activity Metric | Key Findings | Reference |

|---|---|---|---|---|

| 2,3-diaryl-4-quinazolinone (9c) | HIV-1 | EC50 = 37 μM | Showed the highest activity in its series; interacts with HIV-1 integrase active site. | nih.gov |

| 6-bromo-3-(...)-2-phenylquinazolin-4(3H)-one | HIV-1 (IIIB) | 15% max protection | Inhibited HIV-1 replication in acutely infected MT-4 cells. | hakon-art.com |

| Tri-substituted quinazolinones (22, 27, 47) | Zika Virus (ZIKV), Dengue Virus (DENV) | EC50 as low as 86 nM | Exhibited broad and potent activities against both viruses with no significant cytotoxicity. | nih.gov |

| Quinazoline urea analogue (4k) | Influenza A (H1N1, H3N2), Influenza B | EC50 = 0.025 µM | Inhibited replication of multiple influenza strains. | researchgate.net |

| Quinazoline urea analogue (4e) | Coxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus | EC50 = 0.029 µM | Potentially inhibits replication of several different viruses. | researchgate.net |

Antimalarial Activities

Derivatives of 4(3H)-quinazolinone have been recognized as a potential source of lead compounds for new antimalarial drugs, partly inspired by the structure of the natural alkaloid febrifugine. nih.govlongdom.org Research has shown that the 4-quinazolinone moiety is a crucial component for activity against malaria parasites. nih.gov

Several studies have synthesized and tested 2,3-disubstituted-4(3H)-quinazolinone derivatives for in vivo antimalarial activity against Plasmodium berghei in mice. nih.govnih.gov In one study, all tested compounds showed significant antimalarial activity compared to the control group. nih.gov Specifically, compounds 12 and 13 displayed the best activities, with mean percentage parasite suppression of 72.86% and 67.60%, respectively. nih.gov Another project designed and synthesized novel febrifugine analogues, which demonstrated excellent in vivo antimalarial activity and lower toxicity compared to the natural product. nih.gov

A separate investigation of 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone derivatives found that four of the synthesized compounds exhibited activity against P. berghei. longdom.orgresearchgate.net Among these, compound IVa was identified as the most active. longdom.orgresearchgate.net The development of these compounds is driven by the urgent need for new antimalarials to combat the spread of drug-resistant Plasmodium falciparum strains. longdom.org Structure-activity relationship (SAR) studies on quinazolinone-2-carboxamide derivatives led to the identification of a potent inhibitor with a 95-fold improvement in potency from the initial hit compound, demonstrating in vivo efficacy in a humanized mouse model of P. falciparum malaria. acs.org

Antimalarial Activity of this compound Derivatives

| Compound/Derivative Series | Parasite Strain | Model | Key Findings | Reference |

|---|---|---|---|---|

| 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones (Compound 12) | Plasmodium berghei ANKA | In vivo (mice) | Showed the highest mean percentage suppression of 72.86%. | nih.gov |

| 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones (Compound IVa) | P. berghei | In vivo | Identified as the most active compound in its series. | longdom.orgresearchgate.net |

| 2,3-substituted quinazolin-4(3H)-one derivatives (5a–f) | P. berghei | In vivo | All derivatives were found to be active in the P. berghei test. | nih.gov |

| Novel febrifugine analogues | Plasmodium falciparum | In vivo | Possess excellent antimalarial activity with lower toxicity than febrifugine. | nih.gov |

| Quinazolinone-2-carboxamides | P. falciparum (3D7 and Dd2 strains) | In vitro and In vivo (humanized SCID mouse) | Achieved 95-fold potency improvement from hit compound; demonstrated in vivo efficacy. | acs.org |

Activities in Neurodegenerative Disease Research (e.g., Cholinesterase Inhibition for Alzheimer's Disease)

The quinazoline scaffold has emerged as a structure of interest in the design of therapeutic agents for neurodegenerative disorders like Alzheimer's disease (AD). nih.gov A primary strategy in symptomatic AD treatment is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase acetylcholine levels in the brain. nih.govmdpi.com

Several studies have synthesized and evaluated quinazolin-4(3H)-one derivatives as potent cholinesterase inhibitors. researchgate.net One study designed a series of these derivatives as multifunctional agents demonstrating both cholinesterase inhibition and anti-inflammatory activities. nih.gov Compound MR2938 (B12) from this series showed promising AChE inhibitory activity with an IC50 value of 5.04 μM and also significantly suppressed nitric oxide production, indicating anti-inflammatory effects. nih.gov Further investigation revealed that its mechanism involves blocking the MAPK/JNK and NF-κB signaling pathways. nih.gov

Another series of 4(3H)-quinazolinone derivatives bearing a substituted 1,3,4-thiadiazole moiety was evaluated for anti-acetylcholinesterase activity. dergipark.org.tr Compounds 5b (with ethylamino substitution) and 5d (with cyclohexylamino substitution) were identified as promising anticholinesterase agents when compared to the reference drug donepezil. dergipark.org.tr Similarly, a separate study identified compound QN8 as a potent and selective non-competitive inhibitor of human recombinant AChE (hrAChE) with an IC50 of 0.29 µM and a Ki value of 79 nM. mdpi.com These findings highlight the potential of the quinazolinone framework in developing new, multi-target drugs for Alzheimer's disease. nih.gov

Cholinesterase Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Enzyme Target | Activity (IC50) | Key Findings | Reference |

|---|---|---|---|---|

| MR2938 (B12) | Acetylcholinesterase (AChE) | 5.04 μM | Multifunctional agent with both AChE inhibition and anti-inflammatory activity. | nih.gov |

| Compound QN8 | Human recombinant AChE (hrAChE) | 0.29 µM | A potent and selective non-competitive inhibitor with a Ki of 79 nM. | mdpi.com |

| Compound QN8 | Human recombinant BuChE (hrBuChE) | 12.73 µM | Demonstrates selectivity for AChE over BuChE. | mdpi.com |

| Compound 5b (2-methyl-3-{4-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-one) | AChE | 14.21% - 27.10% inhibition (at 0.1-1 mM) | Identified as a promising anticholinesterase agent compared to donepezil. | dergipark.org.tr |

| Compound 5d (2-methyl-3-{4-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-one) | AChE | 11.43% - 25.84% inhibition (at 0.1-1 mM) | Also showed promising inhibitory effects compared to donepezil. | dergipark.org.tr |

Antidiabetic Activities (e.g., Alpha-glucosidase inhibition)

Quinazolinone derivatives have emerged as promising candidates for the management of type 2 diabetes mellitus, primarily through the inhibition of the α-glucosidase enzyme. nih.gov This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia.

Researchers have designed and synthesized various series of quinazolin-4(3H)-one derivatives to evaluate their α-glucosidase inhibitory potential. In one study, a series of eight quinazolinone derivatives was assessed, which identified 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) as potent, reversible, and non-competitive inhibitors of α-glucosidase. nih.gov Their inhibitory activities were found to be significant, with IC₅₀ values of 12.5 µM and 15.6 µM, respectively. nih.gov Spectroscopic and molecular docking studies revealed that these compounds bind to the enzyme, inducing conformational changes and quenching its intrinsic fluorescence through the formation of an inhibitor-α-glucosidase complex. nih.gov

Another study focused on quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety. nih.gov Among the synthesized compounds, one derivative (compound 7b) exhibited particularly strong competitive inhibition against α-glucosidase, with an IC₅₀ value of 14.4 µM. This potency was approximately 53 times stronger than that of acarbose, a standard α-glucosidase inhibitor. nih.gov Molecular docking studies for this series helped to elucidate the interactions between the potent derivatives and the active site of the α-glucosidase enzyme. nih.gov

These findings underscore the potential of the quinazolinone scaffold in developing novel and potent anti-diabetic agents that target α-glucosidase. nih.govnih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinazolin-4-one Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 ± 0.1 | Non-competitive | nih.gov |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 ± 0.2 | Non-competitive | nih.gov |

| Compound 7b (phenoxy-acetamide derivative) | 14.4 | Competitive | nih.gov |

| Acarbose (Standard) | ~763.2 | Competitive | nih.gov |

Anticonvulsant Activities

The quinazolin-4(3H)-one ring system has been a cornerstone in the development of central nervous system (CNS) active agents, including anticonvulsants, since the discovery of methaqualone. nih.govmdpi.com Research has focused on modifying the core structure to enhance anticonvulsant efficacy and reduce side effects. nih.gov

A study involving the synthesis of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives showed that several compounds exhibited moderate to significant anticonvulsant activity when compared to the standard drug diazepam. nih.gov Similarly, extensive research on 2-substituted 3-aryl-4(3H)-quinazolinones has identified compounds with notable protection against maximal electroshock (MES)-induced seizures. mdma.ch

Further investigations have explored the anticonvulsant potential of newly synthesized quinazoline-4(3H)-ones in both the subcutaneous pentylenetetrazole (scPTZ) and MES seizure models. nih.gov In one such study, compounds 8 , 13 , and 19 provided 100% protection against myoclonic seizures induced by scPTZ without showing any neurotoxicity in the rotarod test. These compounds were found to be 3 to 4.4 times more potent than the established antiepileptic drug ethosuximide. nih.gov

Another research effort synthesized two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives and tested them in the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com The results indicated that most of the tested compounds possess potential anticonvulsant activity. The mechanism for some of these derivatives is suggested to be the positive allosteric modulation of the GABA-A receptor, which was confirmed through in vivo flumazenil antagonism assays. mdpi.com

Table 2: Anticonvulsant Activity of Selected Quinazolin-4-one Derivatives

| Compound Series/Number | Test Model | Activity | Reference |

|---|---|---|---|

| 3-Substituted-2-(phenoxymethyl) derivatives | Not Specified | Moderate to significant activity compared to diazepam | nih.gov |

| Compounds 8, 13, 19 | scPTZ | 100% protection; 3-4.4 times more potent than ethosuximide | nih.gov |

| 2,3-disubstituted derivatives (Series 'b') | PTZ | Significant protection against seizures and reduction in seizure number | mdpi.com |

Antioxidant Activities

Derivatives of quinazolin-4(3H)-one have also been recognized for their significant antioxidant properties. sapub.orgnih.gov The ability of these compounds to scavenge free radicals is a key aspect of this activity. The antioxidant capacity is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov

In another study, novel quinazolinone-vanillin hybrid derivatives were synthesized and evaluated. sapub.org The results showed that some of these synthesized compounds were more effective antioxidants than the parent compound vanillin, demonstrating excellent scavenging capacity against both DPPH and nitric oxide (NO) radicals. sapub.org The linkage of polyphenolic compounds to the quinazolin-4(3H)-one core via a thioacetohydrazone fragment has also been shown to enhance antiradical activity, particularly in pyrogallol derivatives, which showed high antioxidant activity compared to standards like ascorbic acid and Trolox. nih.gov

Table 3: Antioxidant Activity of Selected 2-Substituted Quinazolin-4-one Derivatives

| Compound | Assay | EC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.5 | mdpi.com |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.4 | mdpi.com |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH | 7.2 | mdpi.com |

| Quinazolinone-vanillin derivatives (compounds 5 and 6) | DPPH & NO | More effective than vanillin | sapub.org |

Structure Activity Relationship Sar Studies of 2 Methyl 4ah Quinazolin 4 One Derivatives

Influence of Substituents at Position 2 (Methyl Group Modifications)

The methyl group at the C-2 position of the quinazolinone core is a key determinant of biological activity, and its modification has been a focal point of SAR studies. While the 2-methyl group is considered essential for certain antimicrobial activities, strategic alterations can lead to enhanced potency in other therapeutic areas, such as anticancer applications. preprints.orgnih.govyoutube.com

Modification of the 2-methyl group into a styryl moiety, as seen in the synthesis of chalcone (B49325) derivatives, has been explored to generate structural analogues with different biological profiles. For instance, the condensation of 2-methyl-quinazolin-4-one with 4-chlorobenzaldehyde (B46862) yields a 2-(4-chlorostyryl)quinazoline derivative, which can serve as a precursor for further heterocyclic modifications. youtube.com

Furthermore, replacing the methyl group with larger aryl substituents has been shown to be a viable strategy for enhancing antiproliferative activity. Studies on 2-aryl-substituted quinazolines have demonstrated that these modifications can confer moderate to potent cytotoxicity against various cancer cell lines. nih.gov For example, a 2-methoxyphenyl substitution, in conjunction with a basic side chain at the C-8 position, has resulted in a compound with a remarkable inhibitory profile against a majority of tested cancer cell lines. nih.gov The nature of the substituent on the 2-aryl ring also plays a significant role; for instance, a 2'-fluoro substitution on the phenyl ring can lead to strong cytotoxicity against HeLa cells. nih.gov

Conversely, some modifications at the C-2 position can be detrimental to activity. For example, in a series of receptor tyrosine kinase inhibitors, a hydrogen atom at the C-2 position resulted in a significant loss of potency compared to bulkier substituents like a methyl or chloro group, suggesting that some steric bulk at this position is important for activity.

Table 1: Influence of C-2 Substitutions on Antiproliferative Activity

| Compound ID | C-2 Substituent | C-8 Substituent | Activity Profile |

|---|---|---|---|

| Compound A | -CH3 | Varies | Foundational for certain antimicrobial activities |

| Compound B | 2-methoxyphenyl | Basic side chain | Remarkable antiproliferative activity |

| Compound C | 2'-fluorophenyl | Not specified | Strong cytotoxicity against HeLa cells |

Impact of Substituents at Position 3

Position 3 of the 2-methyl-4aH-quinazolin-4-one scaffold is a critical site for substitution, with a wide array of modifications having been investigated to modulate biological activity. The introduction of various aryl, alkyl, and heterocyclic moieties at this position significantly influences the compound's pharmacological profile, particularly its antimicrobial and anticancer properties. preprints.orgnih.govsent2promo.com

For antimicrobial activity, the presence of a substituted aromatic ring at the N-3 position is often considered essential. preprints.org The nature and substitution pattern of this aryl ring can fine-tune the activity. For example, in a series of antibacterial 4(3H)-quinazolinones, variations in the N-3 aryl substituent had a profound impact on potency against S. aureus. While some substitutions were well-tolerated, others led to a significant reduction or complete loss of activity. nih.gov

In the context of anticancer activity, substitutions at the N-3 position are crucial for targeting various cellular pathways. For instance, the introduction of a substituted phenyl ring can lead to potent anti-inflammatory and anticancer effects. In silico analyses have suggested that aromatic substitutions at the 3rd position, particularly when combined with halogen substitutions at the 6th or 7th positions, can result in more potent antitumor activity with fewer side effects. nih.gov

The introduction of aliphatic chains at the N-3 position has also been explored. In a study of quinazolinones as inhibitors of inflammatory gene expression, it was found that an aliphatic substituent at this position led to good to excellent inhibition of COX-2, iNOS, and IL-1β mRNA expression. However, the length of this aliphatic chain was critical, with chains longer than eight carbons potentially causing steric hindrance and reduced activity. researchgate.net

Table 2: Effect of N-3 Substituents on Biological Activity

| Compound ID | N-3 Substituent | Biological Activity | Key Finding |

|---|---|---|---|

| Series A | Substituted Phenyl | Antibacterial | Essential for activity against S. aureus |

| Series B | Aliphatic Chain (≤ 8 carbons) | Anti-inflammatory | Good inhibition of inflammatory gene expression |

| Series C | Aliphatic Chain (> 8 carbons) | Anti-inflammatory | Reduced activity due to potential steric hindrance |

Effects of Substituents on the Benzene (B151609) Ring (Positions 6, 7, 8)

Modifications on the fused benzene ring of the this compound nucleus, specifically at positions 6, 7, and 8, have been shown to significantly impact biological activity. The electronic and steric properties of these substituents can influence the molecule's interaction with biological targets.

Structure-activity relationship studies have consistently highlighted the importance of halogen substitutions, particularly at positions 6 and 8, for enhancing antimicrobial activity. preprints.org For instance, the introduction of iodine at both the 6 and 8 positions has been shown to significantly improve antibacterial properties. preprints.org Similarly, 6,8-dibromo-substituted derivatives have demonstrated potent analgesic, anti-inflammatory, and antimicrobial activities. mdpi.com A chloro group at position 7 has also been found to favor anticonvulsant activity. researchgate.net

In the realm of anticancer research, substitutions on the benzene ring are crucial for modulating potency and selectivity. For example, a study on quinazolinone-based Schiff bases as potential agents for colorectal cancer revealed that a fluorine atom at the 7-position, an electron-withdrawing group that can act as a hydrogen bond acceptor, enhanced the inhibition of lactate (B86563) dehydrogenase A (LDHA). cambridgemedchemconsulting.com In another study on tankyrase inhibitors, it was found that the C-8 position is versatile and can accommodate a range of substituents, with nitro and diol groups engaging in new interactions with the enzyme to improve affinity and selectivity. Conversely, substitutions at the C-7 position were not well-tolerated in this particular study, possibly due to their proximity to a catalytic glutamate (B1630785) residue.

Table 3: Influence of Benzene Ring Substituents on Biological Activity

| Position(s) | Substituent | Biological Activity | Reference Finding |

|---|---|---|---|

| 6, 8 | Iodo | Antibacterial | Significantly improved activity |

| 6, 8 | Bromo | Analgesic, Anti-inflammatory, Antimicrobial | Exhibited the highest activity in a series |

| 7 | Chloro | Anticonvulsant | Favorable for activity |

| 7 | Fluoro | Anticancer (LDHA inhibition) | Enhanced inhibitory efficiency |

Role of the 4(3H)-oxo Group in Biological Interactions and Binding Affinity

The 4(3H)-oxo group is a cornerstone of the quinazolinone scaffold and plays a pivotal role in its interaction with biological targets. This carbonyl group frequently acts as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within the binding site of enzymes and receptors.

A clear demonstration of the importance of the 4-oxo group comes from studies on inhibitors of the SARS-CoV-2 main protease (Mpro). In the crystal structure of a quinazolin-4-one-based inhibitor bound to Mpro, the carbonyl oxygen at the C4 position was observed to form a crucial hydrogen bond with the backbone NH of a glutamate residue (Glu166) in the enzyme's active site, sometimes mediated by a water molecule. This interaction was deemed necessary for the compound's potency. nih.gov

While direct SAR studies involving the bioisosteric replacement of the 4-oxo group in this compound are not extensively documented, the consistent presence of this moiety in a vast number of biologically active quinazolinone derivatives underscores its importance. Its ability to participate in hydrogen bonding is a key feature that medicinal chemists exploit in the design of new therapeutic agents. The replacement of this oxygen with sulfur (to form a thione) or an imino group would significantly alter the electronic properties and hydrogen bonding capacity of the molecule, likely having a profound impact on its biological activity.

Table 4: Role of the 4(3H)-oxo Group in a Specific Biological Interaction

| Target | Interacting Residue | Type of Interaction | Significance |

|---|

Molecular Hybridization Strategies and their SAR Implications

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mode of action. The this compound scaffold has been extensively used as a core structure in the development of such hybrid molecules, targeting a range of diseases, particularly cancer and microbial infections.

One common approach involves hybridizing the quinazolinone core with other heterocyclic rings known for their biological activities, such as triazole and thiazole. For example, quinazolinone-triazole hybrids have been synthesized and evaluated as anticancer and antitubercular agents. In one study, a triazole ring was linked to the quinazolinone scaffold via a 2-thioacetamido linker, and the resulting hybrids were tested against cancer cell lines. The SAR of these hybrids often depends on the nature of the linker and the substitution patterns on both the quinazolinone and the hybridized moiety.

Another hybridization strategy involves linking 2-methylquinazolin-4(3H)-one with indolin-2-one through an imine linkage. These hybrids have been screened for anticancer activity, and it was observed that N-substitution on the indolin-2-one part of the molecule is essential for antiproliferative activity.

The design of these hybrid molecules aims to synergize the biological activities of the individual components or to enable the hybrid to interact with multiple biological targets. For instance, a hybrid molecule might be designed to inhibit a key enzyme while also intercalating with DNA, offering a multi-pronged attack on cancer cells. The SAR of these hybrids is complex, as it involves optimizing the interactions of both pharmacophores and the linker that connects them.

Table 5: Examples of Molecular Hybridization Strategies with this compound

| Hybridized Moiety | Linker | Target/Activity | Key SAR Finding |

|---|---|---|---|

| Triazole | 2-thioacetamido | Anticancer | Activity observed against MCF-7 cell line |

| Indolin-2-one | Imine | Anticancer | N-substitution on indolin-2-one is essential for activity |

| Thiazolidin-4-one | Amide | Anticancer | Resulting hybrids showed moderate to high potency |

Computational and in Silico Approaches in 2 Methyl 4ah Quinazolin 4 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. In the research of quinazolin-4-one derivatives, docking simulations are crucial for elucidating the binding modes and affinities for various biological targets, thereby guiding the rational design of more potent molecules.

Studies have employed molecular docking to investigate the interactions of N-methyl-2,3-disubstituted quinazolin-4-one derivatives with protein kinases such as P38 alpha and ACVR1 (ALK2) kinase, which are implicated in cancer. ijlpr.com These simulations, often performed with software like Schrödinger Glide, help identify key amino acid residues involved in binding. For instance, derivatives have shown strong interactions with these kinases, with docking scores indicating high affinity. ijlpr.com Similarly, quinazolin-4-one-based compounds have been docked against the SARS-CoV-2 main protease (Mpro), revealing that substituents with moderate-to-low electronegativity can enhance inhibitory activity. nih.gov

The primary interactions observed in these docking studies include:

Hydrogen Bonds: Formation of hydrogen bonds between the quinazolinone core and residues in the active site is a common and critical feature for stable binding. nih.govresearchgate.net

Hydrophobic Interactions: Aromatic rings and alkyl groups on the quinazolinone scaffold frequently engage in hydrophobic interactions with nonpolar residues of the target protein. researchgate.net

π-π Stacking: The planar quinazolinone ring system often participates in π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine within the binding pocket. researchgate.net

Docking studies not only predict binding affinity but also provide a structural basis for observed biological activity, making them an essential first step in many drug discovery campaigns involving this chemical scaffold. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Quinazolin-4-one Derivatives

| Derivative Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one | ACVR1 (ALK2) kinase | Docking scores up to -8.223 kcal/mol, indicating strong binding affinity. | ijlpr.com |

| 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one | P38alpha kinase | Docking scores up to -7.19 kcal/mol, suggesting potent inhibition. | ijlpr.com |

| Quinazolin-4-one derivatives | SARS-CoV-2 Mpro | Identified key structural features for potent inhibition, with IC50 values as low as 0.365 µM for compounds with 2'-methyl substituents. | nih.gov |

| Quinazolin-4(3H)-one-triazole hybrids | L-type calcium channel (Cav1.1) | Revealed high binding affinities, with some compounds showing greater stability in the active site than the reference drug verapamil. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For quinazolin-4-one derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used.

These models are built by aligning a set of molecules with known activities, typically based on the common quinazolin-4-one scaffold. nih.gov The models then generate contour maps that visualize the regions where specific physicochemical properties influence biological activity:

Steric Fields: Indicate areas where bulky groups may increase or decrease activity.

Electrostatic Fields: Highlight regions where positive or negative charges are favorable for activity.

Hydrophobic Fields: Show where hydrophobic groups enhance or diminish potency.

Hydrogen Bond Donor/Acceptor Fields: Identify locations where hydrogen bond donors or acceptors are beneficial.

Robust QSAR models are validated using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (R²pred). nih.govnih.gov Successful models for quinazolin-4-one derivatives targeting enzymes like EGFR and Matrix Metalloproteinase-13 (MMP-13) have been developed, demonstrating high predictive power. nih.govnih.govresearchgate.net These models serve as powerful predictive tools to estimate the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. frontiersin.org

Table 2: Statistical Validation of 3D-QSAR Models for Quinazolin-4-one Derivatives

| Target | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | R²pred (Predictive r²) | Reference |

|---|---|---|---|---|---|

| MMP-13 Inhibitors | CoMFA | 0.646 | 0.992 | 0.829 | nih.gov |

| MMP-13 Inhibitors | CoMSIA | 0.704 | 0.992 | 0.839 | nih.gov |

| EGFR Inhibitors | CoMFA | 0.570 | 0.855 | 0.657 | nih.gov |

| EGFR Inhibitors | CoMSIA | 0.599 | 0.895 | 0.681 | nih.gov |

Molecular Dynamics (MD) Simulations for Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. arxiv.org MD simulations are performed on the most promising poses obtained from docking to confirm their stability and to gain a deeper understanding of the binding dynamics.

In the context of quinazolin-4-one research, MD simulations are used to:

Assess Complex Stability: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in the active site. nih.gov

Analyze Interaction Persistence: MD simulations can track the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation period. bezmialem.edu.tr

Observe Conformational Changes: These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not apparent from static docking models.

Studies on quinazolinone derivatives targeting various enzymes have used MD simulations to confirm that the docked compounds form stable complexes. researchgate.netnih.govnih.gov For example, simulations have shown that quinazolin-4(3H)-one-triazole hybrids enhance the stability of the Cav1.1 protein, as evidenced by lower RMSD values. nih.gov The analysis of interactions during the simulation, including hydrogen bonds, hydrophobic interactions, and water bridges, reinforces the binding modes predicted by docking. researchgate.net

Virtual Screening for Novel Ligand Discovery